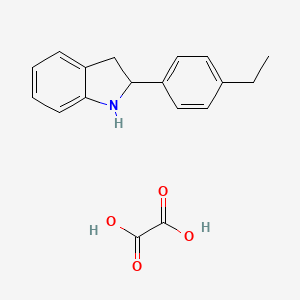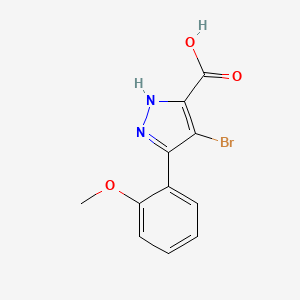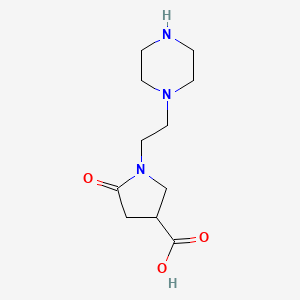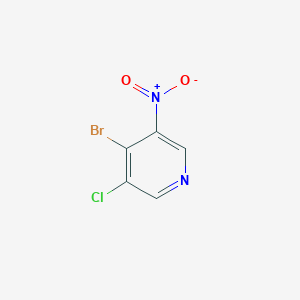
2-(4-Ethylphenyl)indoline oxalate
Descripción general
Descripción
2-(4-Ethylphenyl)indoline oxalate is a chemical compound . It is a yellowish-green powder that exhibits fluorescence properties with an emission peak around 565 nm.
Synthesis Analysis
The synthesis of indoline compounds, such as 2-(4-Ethylphenyl)indoline oxalate, often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Chemical Reactions Analysis
Indoline structures, including 2-(4-Ethylphenyl)indoline oxalate, are reactive at four different positions: the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can participate in various chemical reactions, contributing to their versatility in the field of organic chemistry .Physical And Chemical Properties Analysis
2-(4-Ethylphenyl)indoline oxalate is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. It has a melting point of 216-218°C.Aplicaciones Científicas De Investigación
Hybrid Molecular-Based Magnets : A study by Lacroix et al. (2001) synthesized a new hybrid molecular-based ferromagnet containing organic Non-Linear Optical (NLO) chromophores, demonstrating the potential interplay between magnetic and NLO behavior. This research highlights the application of indoline derivatives in the development of advanced materials with combined magnetic and optical properties (Lacroix, Malfant, Bénard, Yu, Rivière, & Nakatani, 2001).
Electrochemical Dearomative Functionalization : Wu et al. (2018) reported the use of electrochemistry for the oxidative dearomative difunctionalization of indoles, leading to the formation of indoline derivatives. This method avoids the use of external oxidants and demonstrates excellent functional group compatibility, indicating the utility of indoline derivatives in synthetic organic chemistry (Wu, Dou, Guillot, Kouklovsky, & Vincent, 2018).
Oxidative Kinetic Resolution : Saito et al. (2013) achieved the oxidative kinetic resolution of 2-substituted indoline derivatives using a chiral phosphoric acid catalyst. This method is applicable to various indoline derivatives, highlighting their significance in asymmetric synthesis and chiral chemistry (Saito, Shibata, Yamanaka, & Akiyama, 2013).
Organocatalytic Asymmetric Synthesis : Bui et al. (2009) introduced a novel organocatalytic approach for the synthesis of oxindole and indoline derivatives, demonstrating their broad scope in the asymmetric synthesis of biologically active compounds. This research showcases the versatility of indoline derivatives in medicinal chemistry and drug discovery (Bui, Syed, & Barbas, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-indole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.C2H2O4/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16;3-1(4)2(5)6/h3-10,16-17H,2,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYLRQITAQHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)indoline oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)


![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)






![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)